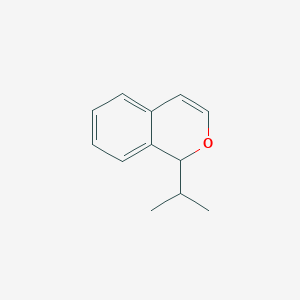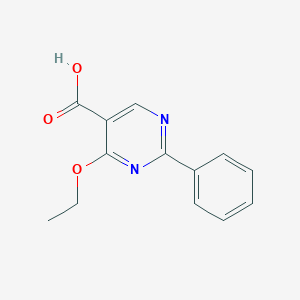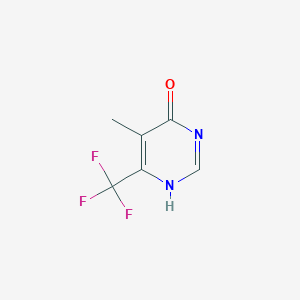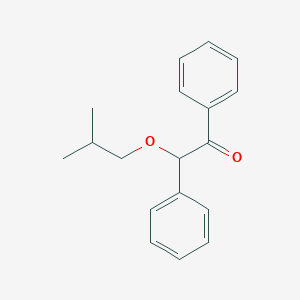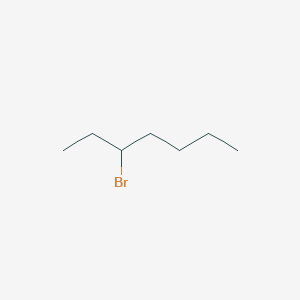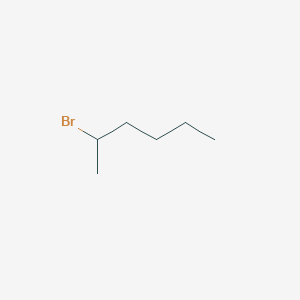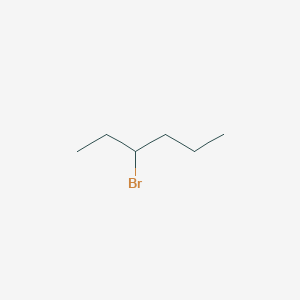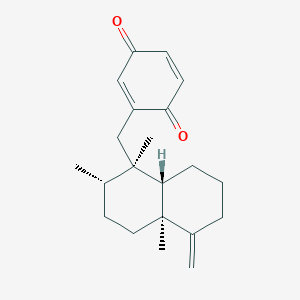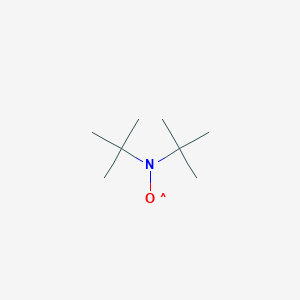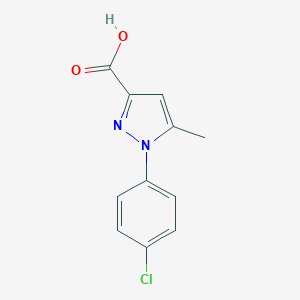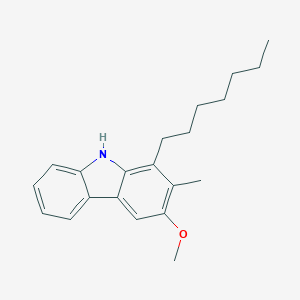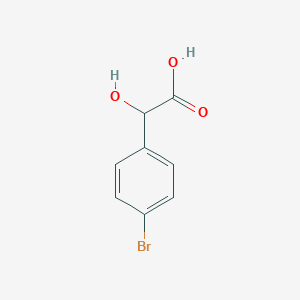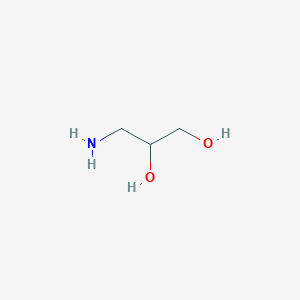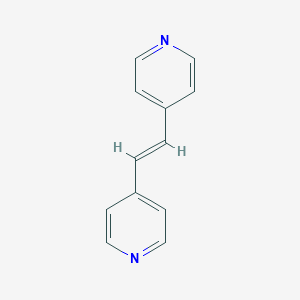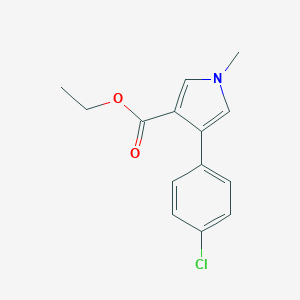
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the pyrrole class of organic compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation required for tumor growth. Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate in lab experiments is its specificity towards cancer cells. This compound has been found to have minimal toxicity towards normal cells, making it an ideal candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate in scientific research. One of the significant directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the synergistic effects of Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate with other anticancer agents. Further studies are also required to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion
In conclusion, Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate is a chemical compound that has shown potential therapeutic applications in cancer therapy. Its mechanism of action involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth. Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction between 4-chlorobenzaldehyde and methylpyrrole-3-carboxylic acid in the presence of a base such as potassium carbonate and an esterification reagent such as ethyl iodide. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate has been found to have potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. Studies have shown that Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
CAS-Nummer |
131924-94-2 |
|---|---|
Produktname |
Ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate |
Molekularformel |
C14H14ClNO2 |
Molekulargewicht |
263.72 g/mol |
IUPAC-Name |
ethyl 4-(4-chlorophenyl)-1-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9-16(2)8-12(13)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
VIZKYTWSYJYLHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C=C1C2=CC=C(C=C2)Cl)C |
Kanonische SMILES |
CCOC(=O)C1=CN(C=C1C2=CC=C(C=C2)Cl)C |
Synonyme |
4-(4-CHLOROPHENYL)-1-METHYL-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



